molecular formula C14H10ClN3S B6347010 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354925-25-9

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6347010
CAS No.: 1354925-25-9
M. Wt: 287.8 g/mol
InChI Key: UATPLPXCUFCKKX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group at the 4-position and a thiophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-6-(phenyl)pyrimidin-2-amine: Similar structure but lacks the thiophene ring.

    4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but contains a furan ring instead of thiophene.

    4-(3-Chlorophenyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but contains a pyridine ring.

Uniqueness

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both chlorophenyl and thiophenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPLPXCUFCKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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